molecular formula C7H14ClNO3 B2647697 methyl6-amino-5-oxohexanoatehydrochloride CAS No. 2110392-71-5

methyl6-amino-5-oxohexanoatehydrochloride

Cat. No.: B2647697
CAS No.: 2110392-71-5
M. Wt: 195.64
InChI Key: VJZQYEIFOMZCIG-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-oxohexanoate hydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl and a molecular weight of 195.65 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-5-oxohexanoate hydrochloride typically involves the esterification of 6-amino-5-oxohexanoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of methyl 6-amino-5-oxohexanoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-oxohexanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-amino-5-oxohexanoate hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block in organic synthesis.

    Biology: In the study of enzyme-substrate interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 6-amino-5-oxohexanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in various biochemical pathways, exerting their effects through modulation of enzyme activity and interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-5-oxohexanoate: The non-hydrochloride form of the compound.

    6-amino-5-oxohexanoic acid: The parent acid form of the compound.

    Methyl 6-amino-5-oxohexanoate sulfate: A sulfate salt form of the compound.

Uniqueness

Methyl 6-amino-5-oxohexanoate hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various research and industrial applications .

Properties

IUPAC Name

methyl 6-amino-5-oxohexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)4-2-3-6(9)5-8;/h2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZQYEIFOMZCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2110392-71-5
Record name methyl 6-amino-5-oxohexanoate hydrochloride
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